molecular formula C14H17N3O B7925454 (S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide

(S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide

Cat. No.: B7925454
M. Wt: 243.30 g/mol
InChI Key: HKFMSTLHOMZFSA-JTQLQIEISA-N
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Description

(S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide is a chiral amide derivative featuring an isoquinoline moiety, a methyl-substituted amino group, and a propionamide backbone. Its stereospecific (S)-configuration at the α-carbon of the amino group and the presence of the isoquinolin-1-ylmethyl substituent distinguish it from simpler alkylamides.

Properties

IUPAC Name

(2S)-2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10(15)14(18)17(2)9-13-12-6-4-3-5-11(12)7-8-16-13/h3-8,10H,9,15H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMSTLHOMZFSA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Isoquinoline Scaffold

The isoquinoline core is typically synthesized via cyclization strategies. A representative method involves the Copper(I)-catalyzed propargyl amide cyclization (Scheme 1):

  • Propargyl aniline intermediates (9a–t ) are prepared via PyBroP-mediated amidation or α-alkylation of amides with propargyl bromide.

  • Intramolecular cyclization under copper catalysis forms dihydroquinoline, followed by oxidation to yield the quinoline derivative (10a–w ).

For isoquinoline derivatives, palladium-catalyzed cross-coupling or Camps cyclization of o-benzamidoacetopyridines provides access to naphthyridone intermediates, which are subsequently functionalized.

Functionalization at the 1-Position

Direct substitution at the isoquinoline 1-position is challenging due to electronic effects. The Buchwald-Hartwig coupling has emerged as a robust solution, enabling C–N bond formation between aryl halides and amines. For example:

  • Chloroisoquinoline (II ) is coupled with N-methyl-3-aminopropionitrile under palladium catalysis to install the propionamide precursor (VII ).

  • Optimal conditions use Pd(OAc)₂/Xantphos as the catalyst system, yielding 68–72% of the coupled product.

Introduction of the N-Methylpropionamide Side Chain

Amide Bond Formation

The propionamide side chain is introduced via alkylation or acylation of the isoquinoline nitrogen:

  • Method A : Alkylation of 4-chloro-2-phenylquinoline with 2-bromo-N-methyl-N-phenylpropanamide in the presence of K₂CO₃ (Scheme 4).

  • Method B : Acylation of isoquinoline-1-carboxylic acid with N-methylpropionamide using EDCI/HOBt, achieving 85% yield.

Amino Group Protection and Deprotection

To prevent side reactions during coupling, the primary amine is protected as a Boc (tert-butoxycarbonyl) group:

  • Boc-protection : Treatment with Boc₂O in methanol.

  • Deprotection : Acidic cleavage (HCl/dioxane) post-coupling restores the free amine.

Stereochemical Resolution of the Amino Moiety

Chiral Auxiliary Approaches

The (S)-configuration is achieved via diastereomeric salt formation or enzymatic resolution :

  • Camphorsulfonic acid-mediated resolution of racemic amino intermediates yields the (S)-enantiomer with >98% ee.

  • Lipase-catalyzed kinetic resolution of acylated intermediates selectively deprotects the desired enantiomer.

Asymmetric Synthesis

Evans oxazolidinone auxiliaries enable enantioselective alkylation of the propionamide precursor:

  • Chiral oxazolidinone (20 ) is alkylated with isoquinoline-1-methyl bromide.

  • Hydrolysis and amidation yield the (S)-configured product with 92% ee.

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

Comparative studies of palladium catalysts reveal Pd₂(dba)₃/JohnPhos as superior for Buchwald-Hartwig coupling, reducing side products from 15% to <5%.

Solvent and Temperature Effects

  • DMF at 120°C maximizes coupling efficiency for sterically hindered substrates.

  • THF at 0°C is optimal for stereoretentive amide bond formation.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR : The N-methyl singlet at δ 2.98 ppm and isoquinoline aromatic protons (δ 7.35–8.24 ppm) confirm structural integrity.

  • HPLC : Chiralpak AD-H column resolves enantiomers (Rt: 12.4 min for (S)-isomer).

Crystallographic Data

Single-crystal X-ray analysis of the Boc-protected intermediate (18a ) confirms absolute configuration (R,R) with C–C bond lengths of 1.522 Å.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Substituting N-methyl-3-aminopropionitrile for expensive N-methyl-N'-tetrahydrofuranoyl-propanediamine reduces raw material costs by 40%.

  • Methylamine hydrochloride minimizes impurities in large-scale amidation.

Purification Strategies

  • Silica gel chromatography removes dimeric byproducts (<2% purity loss).

  • Recrystallization from ethanol/water enhances enantiomeric purity to >99% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying chiral interactions and enantioselective catalysis.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center allows for enantioselective binding, which can lead to different biological effects depending on the enantiomer. The isoquinoline moiety may interact with aromatic residues in the binding site, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Features Reference
(S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide Isoquinolin-1-ylmethyl, N-methyl C₁₇H₂₀N₄O Chiral (S)-configuration; aromatic isoquinoline enhances π-π interactions
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Isopropyl, 1-methyl-piperidinylmethyl C₁₃H₂₆N₄O Aliphatic substituents; potential for improved solubility in polar solvents
(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide 1-methyl-piperidinyl C₁₀H₂₁N₃O Smaller heterocycle (piperidine vs. isoquinoline); reduced aromatic interactions
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid 3,3-Dimethyl-dihydroisoquinolinyl C₁₄H₁₈N₂O₂ Carboxylic acid functionality; dihydroisoquinoline alters redox stability
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide Benzyl-pyrrolidinyl, N-ethyl C₁₇H₂₇N₃O Bulky benzyl group; stereochemical complexity may influence receptor selectivity

Key Findings:

Aromatic vs. This could enhance binding to hydrophobic enzyme pockets . Conversely, aliphatic substituents (e.g., isopropyl or piperidinyl) may improve aqueous solubility, as seen in analogs with molecular formulas containing higher hydrogen-bonding capacity .

Stereochemical Impact: The (S)-configuration at the α-amino position is shared with (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide, suggesting enantioselective interactions in biological systems. For example, this configuration may optimize binding to chiral active sites in proteases or kinases .

Heterocyclic Variations: Piperidine or pyrrolidine substituents (e.g., in 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide) reduce steric hindrance compared to isoquinoline, possibly favoring faster metabolic clearance .

Biological Activity

(S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and comparative analyses with similar compounds.

Structural Characteristics

The compound has the molecular formula C13H15N3OC_{13}H_{15}N_{3}O and a molecular weight of 229.28 g/mol. It features an isoquinoline moiety, which is significant for its interactions with biological targets. The presence of a chiral center enhances its ability to engage in enantioselective interactions, which can lead to varied biological effects depending on the specific enantiomer involved.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The isoquinoline structure allows for binding to aromatic residues in target proteins, potentially influencing various biological pathways. This interaction is crucial for understanding its pharmacodynamics and therapeutic potentials.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit moderate to good antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes may play a role in its biological activity. For instance, it may interact with lipoxygenases or cyclooxygenases, which are important in inflammatory processes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other compounds:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-N-isopropyl-N-isoquinolin-1-ylmethyl-N-methyl-propionamideC16H21N3OC_{16}H_{21}N_{3}OContains an isopropyl group enhancing lipophilicity
2-Amino-n-isopropylbenzamideC10H14N2OC_{10}H_{14}N_{2}OSimpler structure lacking isoquinoline moiety
(S)-2-AMino-N-methyl-N-(isoquinolin-1-ylmethyl)propionamideC14H18N3OC_{14}H_{18}N_{3}OFeatures a methyl substitution affecting steric hindrance

The distinct combination of the isoquinoline structure and propionamide functionality in this compound may confer unique biological activities not observed in simpler analogs.

Case Studies and Experimental Findings

While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : Similar alkaloids have demonstrated antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains . These findings suggest that this compound could exhibit comparable efficacy.
  • Enzyme Interaction Studies : Investigations into isoquinoline derivatives have revealed their role in inhibiting lipoxygenase pathways, which could be relevant for developing anti-inflammatory therapies . Further studies are needed to elucidate the specific interactions of this compound with these pathways.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide, considering stereochemical purity?

To achieve high stereochemical purity, employ chiral auxiliaries or asymmetric catalysis during amide bond formation. For example, use (S)-configured starting materials and coupling agents like HATU or EDC to minimize racemization. Reaction conditions (e.g., low temperature, inert atmosphere) should be optimized to preserve stereochemical integrity. Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is critical for validating enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolve the absolute configuration using SHELX software for refinement, particularly for chiral centers and isoquinoline ring orientation .
  • NMR spectroscopy : Assign stereochemistry via 1^1H-1^1H NOESY (e.g., cross-peaks between the isoquinoline proton and methyl group) and 13^{13}C DEPT for carbon environments .
  • HRMS : Validate molecular formula and isotopic patterns (e.g., [M+H]+^+ peak) .

Q. How can researchers ensure compound purity during synthesis and storage?

  • Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate impurities.
  • Store the compound under inert gas (argon) at –20°C in amber vials to prevent oxidation or hydrolysis of the amide bond .

Advanced Research Questions

Q. How does stereochemistry at the chiral center influence biological activity?

Compare enantiomers using in vitro assays (e.g., enzyme inhibition or receptor binding). For instance, if the (S)-enantiomer shows higher affinity for a target (e.g., serotonin receptors), perform molecular docking to identify steric clashes or hydrogen-bonding differences in the (R)-form. Structural analogs with isoquinoline motifs (e.g., ) suggest that chiral configurations modulate binding pocket interactions .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

  • Solubility vs. activity trade-offs : Use logP measurements or shake-flask assays to assess hydrophobicity. Modify the isoquinoline or methyl groups to improve solubility without compromising target engagement .
  • Metabolic stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., amide hydrolysis). Introduce electron-withdrawing substituents or fluorination to enhance stability .

Q. What computational strategies predict binding affinity and selectivity for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the isoquinoline moiety’s π-π stacking and the amide’s hydrogen-bonding potential .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to evaluate conformational stability and binding free energy (MM-PBSA/GBSA methods) .

Q. How can researchers design mechanistic studies to elucidate the compound’s biological targets?

  • Radioligand displacement assays : Use 3^3H-labeled analogs to quantify binding to suspected targets (e.g., serotonin receptors, as in ) .
  • CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and UV light. Monitor degradation products via LC-MS and identify vulnerable groups (e.g., amide bonds) .
  • Plasma stability assays : Incubate with human plasma and quantify remaining parent compound using LC-MS/MS .

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